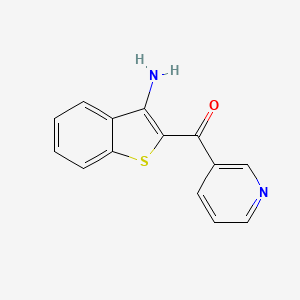
(3-Amino-1-benzothien-2-YL)(3-pyridinyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-1-benzothien-2-YL)(3-pyridinyl)methanone is a chemical compound with the molecular formula C14H10N2OS . This compound is known for its unique structure, which combines a benzothiophene ring with a pyridine ring, connected through a methanone group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-1-benzothien-2-YL)(3-pyridinyl)methanone typically involves the reaction of 3-amino-1-benzothiophene with 3-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(3-Amino-1-benzothien-2-YL)(3-pyridinyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiophene or pyridine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol at room temperature.
Substitution: Halogenation using bromine in chloroform at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(3-Amino-1-benzothien-2-YL)(3-pyridinyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Amino-1-benzothien-2-YL)(3-pyridinyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
(3-Amino-1-benzothien-2-YL)(2-pyridinyl)methanone: Similar structure but with the pyridine ring attached at a different position.
(3-Amino-1-benzothien-2-YL)(4-pyridinyl)methanone: Another structural isomer with the pyridine ring attached at the 4-position.
Uniqueness
(3-Amino-1-benzothien-2-YL)(3-pyridinyl)methanone is unique due to its specific arrangement of the benzothiophene and pyridine rings, which may confer distinct chemical and biological properties compared to its isomers.
Properties
CAS No. |
301538-71-6 |
|---|---|
Molecular Formula |
C14H10N2OS |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
(3-amino-1-benzothiophen-2-yl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C14H10N2OS/c15-12-10-5-1-2-6-11(10)18-14(12)13(17)9-4-3-7-16-8-9/h1-8H,15H2 |
InChI Key |
WKDRGKHVDLLYNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)C3=CN=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















